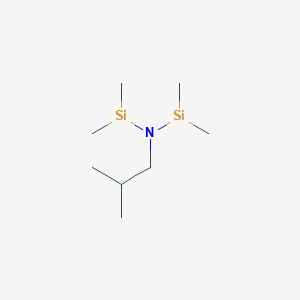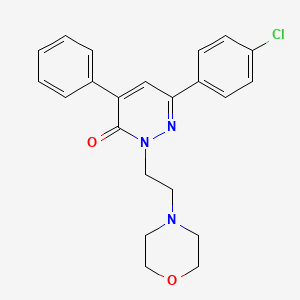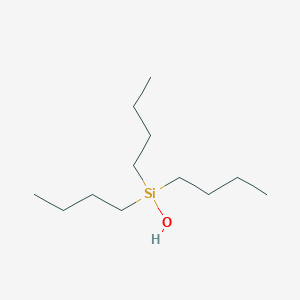
Carbamothioic acid, dipropyl-, S-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, dipropyl-, S-2-propenyl ester is an organic compound with the molecular formula C10H21NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dipropyl group and a propenyl ester group attached to the carbamothioic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, dipropyl-, S-2-propenyl ester typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid. This intermediate is then esterified with 2-propenyl alcohol under acidic conditions to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, dipropyl-, S-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamothioic acid, dipropyl-, S-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling unwanted vegetation.
Mécanisme D'action
The mechanism of action of carbamothioic acid, dipropyl-, S-2-propenyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms. This inhibition is achieved through the binding of the ester group to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, dipropyl-, S-propyl ester
- Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
- Carbamothioic acid, N,N-dipropyl S-(2-propynyl) ester
Uniqueness
Carbamothioic acid, dipropyl-, S-2-propenyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18283-62-0 |
|---|---|
Formule moléculaire |
C10H19NOS |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
S-prop-2-enyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C10H19NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h6H,3-5,7-9H2,1-2H3 |
Clé InChI |
VBVMHCLSHOAUBL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



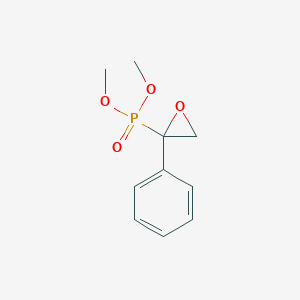
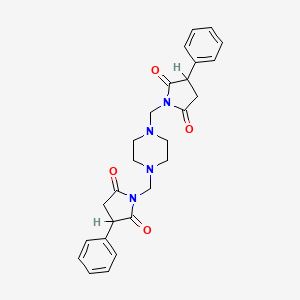

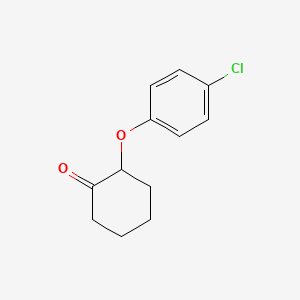
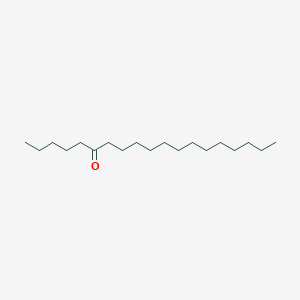
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
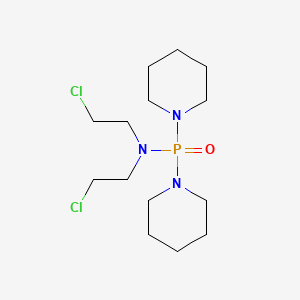
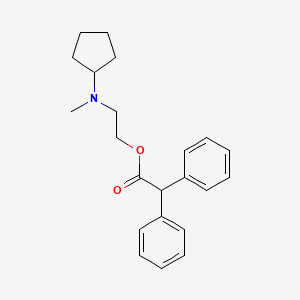
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
